Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone
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Overview
Description
Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone is an organic compound characterized by its unique structure, which includes a chloro group, a chlorophenyl group, and a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone typically involves the reaction of 4-chlorophenylamine with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Chloro{[(4-bromophenyl)(methyl)amino]oxy}methanone: Similar structure but with a bromine atom instead of chlorine.
Chloro{[(4-fluorophenyl)(methyl)amino]oxy}methanone: Contains a fluorine atom instead of chlorine.
Chloro{[(4-methylphenyl)(methyl)amino]oxy}methanone: Features a methyl group instead of chlorine.
Uniqueness
Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
675833-94-0 |
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Molecular Formula |
C8H7Cl2NO2 |
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(4-chloro-N-methylanilino) carbonochloridate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-11(13-8(10)12)7-4-2-6(9)3-5-7/h2-5H,1H3 |
InChI Key |
NERKOEJVXJMCDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)OC(=O)Cl |
Origin of Product |
United States |
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